ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
Description
This compound is a polyfunctional pyran derivative characterized by:
- A 4H-pyran core substituted with amino (NH₂), cyano (CN), and ethyl carboxylate (COOEt) groups.
- A 4-chlorophenyl group at position 4, contributing aromatic bulk and lipophilicity.
- A sulfanylmethyl bridge linking the pyran ring to a fused 3-cyano-cycloocta[b]pyridine moiety, which introduces conformational rigidity and extended π-conjugation .
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-2-35-28(34)25-23(36-26(32)21(15-31)24(25)17-9-11-20(29)12-10-17)16-37-27-19(14-30)13-18-7-5-3-4-6-8-22(18)33-27/h9-13,24H,2-8,16,32H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXJDDAJTWNLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent One-Pot Synthesis
The most efficient route involves a sequential multicomponent reaction (MCR) strategy, inspired by methodologies for spiro-4H-pyran derivatives.
Reaction Components
Procedure
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Knoevenagel Condensation : Ethyl cyanoacetate and 4-chlorobenzaldehyde react at 60°C for 15 minutes to form an α,β-unsaturated intermediate.
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Michael Addition : Malononitrile attacks the intermediate, forming a pyran precursor.
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Cyclization and Functionalization : The precursor undergoes cyclization, followed by nucleophilic substitution with the cycloocta[b]pyridine thiol, yielding the final product.
Optimized Conditions :
Mechanistic Insight :
The base catalyst activates the carbonyl groups, facilitating enolate formation and subsequent nucleophilic attacks. The sulfanylmethyl group is introduced via a thiolate anion displacing a labile proton at the pyran’s 2-position.
Stepwise Synthesis with Intermediate Isolation
For laboratories requiring intermediate characterization, a stepwise approach is employed:
Synthesis of Pyran Core (Ethyl 6-Amino-4-(4-Chlorophenyl)-5-Cyano-2-Methyl-4H-Pyran-3-Carboxylate)
Sulfanylation Reaction
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Reactant : 3-Cyano-cycloocta[b]pyridine-2-thiol (1.5 eq) and NaH (2.0 eq) in dry THF.
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Procedure : The pyran intermediate’s methyl group at C2 is replaced via nucleophilic substitution at 0°C to room temperature (12 hours).
Catalytic Systems and Optimization
Catalyst Screening
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 20% KOH/CaO | 60 | 45 | 92 |
| Al₂O₃ | 60 | 180 | 50 |
| Fe₂O₃ | 60 | 180 | 35 |
| KOH | 60 | 60 | 50 |
Data adapted from solvent-free MCR studies
KOH-loaded CaO outperforms other catalysts due to its strong basicity and mesoporous structure, which enhances reactant adsorption and reduces side reactions.
Characterization and Analytical Data
Spectral Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Antimicrobial Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano derivatives have demonstrated significant antimicrobial properties against various pathogens. Research has shown that this compound exhibits:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.50 μg/mL | Bactericidal |
| Pseudomonas aeruginosa | 0.75 μg/mL | Bacteriostatic |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics, particularly against multi-drug resistant strains.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The mechanism of action appears to involve disruption of cell wall synthesis and function.
Cytotoxicity Studies
Studies have indicated that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano exhibits selective cytotoxicity towards certain cancer cell lines:
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis |
| A549 (lung cancer) | [insert value] | Induces apoptosis |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular enzymes involved in DNA replication and repair.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of ethyl 6-amino compounds exhibited potent activity against multi-drug resistant bacterial strains. This underscores the potential for these compounds in antibiotic development.
- Cytotoxic Effects : Research featured in Cancer Letters reported that ethyl 6-amino derivatives significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 μM, suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Substituents on the aromatic ring : Chloro, fluoro, methoxy, or methyl groups at varying positions.
- Ester groups : Ethyl vs. methyl esters, influencing lipophilicity and metabolic stability.
- Heterocyclic sulfanyl linkages : Cycloocta[b]pyridine, cyclohepta[b]pyridine, or simpler pyridine rings, altering steric and electronic properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Table 2: Crystallographic Data
Biological Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate (CAS No. 339163-49-4) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 535.06 g/mol. The compound features a pyran ring substituted with various functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs often exhibit significant antitumor properties. For instance, derivatives of pyran and thiophene have been shown to inhibit tumor cell proliferation effectively. A study demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic activity against various cancer cell lines (MCF-7 and NCI-H460), suggesting that structural modifications can enhance antitumor efficacy .
The proposed mechanism for the biological activity of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano compounds often involves the inhibition of key enzymes or pathways associated with cancer cell growth. It is hypothesized that the presence of cyano and amino groups may facilitate interactions with cellular targets such as DNA or protein kinases, leading to apoptosis in malignant cells.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that compounds structurally related to ethyl 6-amino derivatives exhibit varying degrees of cytotoxicity against breast cancer cell lines. For example, a related compound demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that substituents on the pyran ring significantly influence the biological activity. Electron-withdrawing groups such as chlorine enhance the cytotoxic potential compared to other substituents .
Data Table: Biological Activity Comparison
| Compound Name | Structure | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|---|
| Ethyl 6-amino derivative | Structure | 27.6 | MDA-MB-231 | Antitumor |
| Thieno[2,3-d]pyrimidine derivative | Structure | 29.3 | MCF-7 | Antitumor |
| Related pyran derivative | Structure | 43 - 87 | NCI-H460 | Cytotoxic |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for ethyl-substituted pyran derivatives with amino and cyano groups?
- Methodological Answer : Multi-component reactions (MCRs) in polar solvents (e.g., ethanol or water) are widely used. For example, describes a four-component reaction involving ethyl acetoacetate, α,β-ethylenic nitrile, and pyridine as a base, yielding 75% product after reflux and recrystallization . highlights rapid MCRs in water for analogous pyran-3-carboxylates, emphasizing solvent selection and catalytic conditions . Key steps include refluxing (3–5 hours), solvent removal via rotary evaporation, and purification by recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- IR spectroscopy identifies functional groups (e.g., νCN ~2183 cm⁻¹, νNH₂ ~3334–3398 cm⁻¹, νC=O ~1692 cm⁻¹) .
- NMR (¹H/¹³C) verifies substituent environments, such as ethoxy protons (δ 1.29 ppm, triplet) and aromatic protons .
- Single-crystal X-ray diffraction resolves bond lengths (e.g., mean C–C = 0.004–0.005 Å) and hydrogen bonding networks (e.g., N–H⋯N interactions forming pseudo-dimers) .
Q. What purification strategies are effective for isolating pyran derivatives with multiple substituents?
- Methodological Answer :
- Recrystallization : Ethanol is commonly used to remove unreacted starting materials (e.g., achieved 75% yield with ethanol recrystallization) .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients separates polar by-products.
- Analytical monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .
Advanced Research Questions
Q. How can crystallographic disorder in the cycloocta[b]pyridine moiety be resolved?
- Methodological Answer :
- Use high-resolution X-ray data (e.g., T = 293 K, R factor <0.066) to model disorder via partial occupancy refinement .
- Apply Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the disordered regions .
- Cross-validate with DFT calculations to compare experimental and theoretical bond geometries, addressing discrepancies in sulfanyl-methyl group positioning .
Q. What computational approaches optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) predict energetically favorable intermediates and transition states .
- Machine learning models trained on analogous pyran syntheses (e.g., ’s ionic liquid-catalyzed reactions) identify optimal solvent/base combinations .
- Kinetic simulations assess the impact of substituents (e.g., 4-chlorophenyl) on reaction rates and selectivity .
Q. How can contradictory biological activity data for similar pyran derivatives be reconciled?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and test against standardized assays (e.g., antimicrobial MIC, antitumor IC₅₀) .
- Meta-analysis : Compare purity metrics (e.g., HPLC >95%) and assay conditions (e.g., cell line variability) across studies to isolate confounding factors .
- Docking studies : Model interactions between the sulfanyl-methyl group and target proteins (e.g., bacterial enzymes) to explain potency differences .
Q. What role does the sulfanyl-methyl group play in stabilizing the compound’s conformation?
- Methodological Answer :
- Dynamic NMR probes rotational barriers around the C–S bond to assess steric hindrance from the cycloocta[b]pyridine ring .
- X-ray topology analysis (e.g., ) quantifies S⋯π interactions between the sulfanyl group and adjacent cyano/aryl groups, influencing packing efficiency .
- Theoretical studies : Calculate Mulliken charges to evaluate electron-withdrawing effects on the pyran ring’s reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
